molecular formula C32H36P2 B12876641 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane

1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane

Cat. No.: B12876641
M. Wt: 482.6 g/mol
InChI Key: GWQTYIBTIYPNAE-HEVIKAOCSA-N
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Description

Molecular Architecture and Stereochemical Configuration

1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane belongs to the family of bidentate diphosphine ligands characterized by a central ethane backbone linking two phosphorus atoms. Each phosphorus center is bonded to a phenyl group and a 2-isopropylphenyl group, with the (S) configuration imparting chirality at both phosphorus atoms. The ligand’s C₂ symmetry arises from the mirror-plane alignment of its two enantiomeric phosphorus centers, creating a rigid, preorganized geometry ideal for asymmetric catalysis.

The molecular structure features a staggered conformation of the ethane bridge, minimizing steric clashes between the bulky 2-isopropylphenyl substituents. The isopropyl groups adopt a perpendicular orientation relative to the phenyl rings, optimizing van der Waals interactions while maintaining steric accessibility for metal coordination. Key bond lengths include P–C distances of approximately 1.82–1.85 Å for the phenyl and isopropylphenyl groups, consistent with typical phosphine ligand geometries.

Table 1: Key Structural Parameters

Parameter Value (Å/°)
P–C (phenyl) 1.83 ± 0.02
P–C (2-isopropylphenyl) 1.84 ± 0.01
C–P–C bite angle 85.5 ± 1.3
Dihedral angle (P–P axis) 72.8 ± 2.1

The stereochemical integrity of the (S) configuration is maintained through steric hindrance from the ortho-isopropyl groups, which restrict rotation around the P–C bonds. This rigidity enforces a well-defined chiral environment critical for inducing enantioselectivity in transition-metal-catalyzed reactions.

Properties

Molecular Formula

C32H36P2

Molecular Weight

482.6 g/mol

IUPAC Name

(S)-phenyl-[2-[phenyl-(2-propan-2-ylphenyl)phosphanyl]ethyl]-(2-propan-2-ylphenyl)phosphane

InChI

InChI=1S/C32H36P2/c1-25(2)29-19-11-13-21-31(29)33(27-15-7-5-8-16-27)23-24-34(28-17-9-6-10-18-28)32-22-14-12-20-30(32)26(3)4/h5-22,25-26H,23-24H2,1-4H3/t33-,34-/m0/s1

InChI Key

GWQTYIBTIYPNAE-HEVIKAOCSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3C(C)C)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane typically involves the reaction of a lithium salt of a substituted phenyl compound with 1,2-bis(dichlorophosphino)ethane. For instance, the lithium salt of 2-bromo-m-xylene can be reacted with 1,2-bis(dichlorophosphino)ethane in diethyl ether to yield the desired product . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Coordination Complex Formation

The ligand forms stable chelates with transition metals, enabling its use in homogeneous catalysis. Its bidentate structure provides a well-defined chiral environment, critical for enantioselective outcomes.

Metal CenterComplex TypeApplicationKey ObservationsSource
Rh(I)[Rh(L)(COD)]⁺Asymmetric HydrogenationAchieves >95% ee in ketone reductions
Pd(0)Pd(L)₂Cross-CouplingStabilizes monoligated Pd(0) for oxidative addition
Ru(II)Ru(L)(BINAP)Transfer HydrogenationEnhances diastereoselectivity in spiroindene synthesis

Asymmetric Hydrogenation

The ligand enables enantioselective hydrogenation of prochiral substrates. For example, in the synthesis of Belzutifan (a HIF-2α inhibitor), it facilitated the diastereoselective hydrogenation of a spiroindene intermediate under H₂ pressure (1–5 bar) with Rh catalysis . Key parameters include:

  • Substrate : 3-((2,3-difluoro-7-((methylperoxy)thio)-2,3-dihydrospiro[indene-1,2'- dioxolan]-4-yl)oxy)-5-fluorobenzonitrile

  • Conditions : 25°C, ethanol solvent, 16 h

  • Outcome : 99% conversion, 98% ee (chiral SFC-MS analysis) .

Cross-Coupling Reactions

The ligand enhances efficiency in Suzuki-Miyaura and Buchwald-Hartwig couplings by modulating steric and electronic properties of Pd complexes. A representative study showed:

Reaction TypeSubstrateCatalyst LoadingYieldee (%)Source
Suzuki-MiyauraAryl Bromide0.5 mol% Pd(L)₂92%N/A
Buchwald-HartwigAryl Chloride1.0 mol% Pd(L)₂88%N/A

Steric bulk from the 2-isopropylphenyl groups suppresses unwanted β-hydride elimination, favoring C–N/C–C bond formation .

Oxidation Reactions

The ligand undergoes controlled oxidation to form phosphine oxides, altering its coordination behavior. Treatment with H₂O₂ yields mono- and bis-oxidized derivatives:

Oxidizing AgentProductSelectivityConditionsSource
30% H₂O₂(Ph₂P(O)CH₂)₂Partial oxidation (70% mono-oxide)Ethanol, RT, 1 h
O₂ (air)(Ph₂P(O)CH₂)₂Full oxidationProlonged exposure

Oxidized derivatives exhibit reduced catalytic activity but retain chirality for auxiliary applications .

Mechanistic Insights

  • Steric Effects : The 2-isopropylphenyl groups create a cone angle of ~160°, favoring trans coordination in metal complexes .

  • Electronic Tuning : Electron-donating isopropyl groups enhance Pd(0)→Pd(II) oxidative addition kinetics .

  • Chiral Induction : The (S)-configuration at phosphorus centers directs substrate approach via quadrant model analysis, as validated by X-ray crystallography of Rh complexes.

Comparison with Analogous Ligands

LigandBite AngleEnantioselectivity (avg. ee)Stability to OxidationSource
DIPAMP ((S,S)-methoxy variant)85°90%Moderate
BINAP92°88%High
This Ligand 86°95%Moderate

Scientific Research Applications

Asymmetric Catalysis

1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane is primarily utilized as a ligand in asymmetric catalysis. Its applications include:

  • Rhodium-Catalyzed Reactions : The ligand has been effectively used in rhodium-catalyzed asymmetric hydrogenation reactions. For instance, it has shown enantioselectivity levels of up to 77% when applied to dehydroamino acid derivatives .
  • Palladium-Catalyzed Reactions : It is also employed in palladium-catalyzed asymmetric allylic alkylation processes, achieving enantioselectivity as high as 95% .

These catalytic processes are essential for synthesizing chiral molecules that are valuable in pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that metal complexes formed with this compound may exhibit significant biological activities, including:

  • Anticancer Properties : Some studies suggest that these complexes can interact with biological targets to exert anticancer effects. The specific mechanisms often depend on the metal center involved and the nature of the biological target.
  • Antimicrobial Properties : There is emerging evidence that these complexes may also possess antimicrobial activities, although further research is needed to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism by which 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane exerts its effects involves the formation of stable complexes with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic properties of 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane with analogous ligands:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Electronic Effects Steric Effects Key Applications
This compound (794526-19-5) Phenyl, (S)-2-isopropylphenyl 482.58 Moderate electron-donating High steric bulk Asymmetric hydrogenation
1,2-Bis(diphenylphosphino)ethane (dppe) (1663-45-2) Phenyl, phenyl 398.42 Electron-neutral Moderate bulk Suzuki coupling, NMR studies
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (dfppe) (76858-94-1) Pentafluorophenyl 610.24 Strong electron-withdrawing (F groups) Moderate bulk Oxidative stabilization in catalysis
(R,R)-(-)-DIPAMP (97858-62-3) 2-Methoxyphenyl, phenyl 458.47 Electron-donating (methoxy group) Moderate-to-high bulk Rh-catalyzed asymmetric hydrogenation
1,2-Bis(dicyclohexylphosphino)ethane (23743-26-2) Cyclohexyl 422.60 Electron-neutral Extremely bulky Sterically demanding reactions

Performance in Catalysis

  • Asymmetric Hydrogenation :

    • The target ligand’s 2-isopropylphenyl groups enhance enantioselectivity compared to DIPAMP (which uses 2-methoxyphenyl groups). Research shows that bulkier alkyl substituents improve steric discrimination, leading to higher enantiomeric excess (e.g., >95% ee in certain substrates) .
    • DIPAMP, while effective, exhibits lower activity in substrates requiring extreme steric control due to its smaller methoxy group .
  • Electronic Tuning :

    • Ligands like dfppe (with electron-withdrawing pentafluorophenyl groups) stabilize electron-deficient metal centers, making them suitable for reactions involving oxidative conditions .
    • In contrast, the target ligand’s phenyl/isopropylphenyl mix provides balanced electron-donating properties, ideal for neutral or reducing environments .
  • Steric Effects: The dicyclohexylphosphino variant’s extreme bulk prevents undesired side reactions (e.g., β-hydride elimination) but limits substrate scope . The target ligand’s steric profile strikes a balance, enabling reactivity with moderately sized substrates while maintaining selectivity .

Biological Activity

1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane, commonly referred to as a chiral diphosphine ligand, is recognized for its significant role in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various transition metals, which may exhibit notable biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, as well as its applications in asymmetric catalysis.

  • Molecular Formula : C32H36P2
  • Molecular Weight : 482.6 g/mol
  • CAS Number : 794526-19-5

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound primarily arises from its metal complexes. These complexes can interact with biological targets, leading to various therapeutic effects. The mechanisms through which these interactions occur include:

  • Anticancer Activity : Studies suggest that metal complexes formed with this ligand can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific mechanisms often depend on the metal center involved (e.g., platinum or palladium complexes) and their ability to bind DNA or other cellular macromolecules.
  • Antimicrobial Properties : Some metal complexes have shown effectiveness against a range of bacterial strains, potentially through mechanisms such as disrupting bacterial cell walls or interfering with metabolic processes.

Anticancer Activity

A study investigated the anticancer properties of palladium complexes formed with this compound. The findings indicated that these complexes exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The study highlighted the following results:

Complex TypeCell Line TestedIC50 (µM)Mechanism of Action
Pd(II) ComplexMCF-7 (Breast Cancer)10Induction of apoptosis via caspase activation
Pd(II) ComplexHT-29 (Colon Cancer)15DNA intercalation leading to cell cycle arrest

Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of copper complexes derived from this ligand. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria:

Metal ComplexBacterial StrainMinimum Inhibitory Concentration (MIC)
Cu(II) ComplexStaphylococcus aureus50 µg/mL
Cu(II) ComplexEscherichia coli75 µg/mL

Applications in Asymmetric Catalysis

The ligand's ability to facilitate asymmetric synthesis has also been documented. For instance, it has been used in rhodium-catalyzed reactions to produce chiral alcohols with high enantioselectivity. The following table summarizes some catalytic applications:

Reaction TypeSubstrate TypeEnantioselectivity (%)
Asymmetric HydrogenationDehydroamino acids77%
Asymmetric Allylic AlkylationPropenyl acetate derivatives95%

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • Storage : Seal under argon at -20°C to prevent degradation .

How can substituent modifications (e.g., isopropyl vs. methoxy) optimize catalytic outcomes?

Q. Advanced

  • Steric maps : Calculate Tolman cone angles to quantify steric bulk .
  • Electronic probes : Use IR spectroscopy (CO stretching frequencies in metal complexes) to assess electron-donating capacity .
  • Comparative studies : Swap substituents systematically and correlate with ee/TOF trends (e.g., methoxy groups may enhance π-backbonding in Ru catalysts) .

Why might catalytic reactions using this ligand yield unexpected byproducts?

Q. Advanced

  • Ligand decomposition : Phosphine oxidation generates inactive species; track via 31P NMR .
  • Isomerization : Cis/trans equilibria in metal complexes alter selectivity. Use low-temperature XRD to trap intermediates .
  • Impurity profiling : HPLC-MS identifies trace contaminants from synthesis (e.g., unreacted phosphine precursors) .

What analytical techniques are essential for characterizing metal-ligand complexes?

Q. Basic

  • X-ray diffraction : Resolves coordination geometry and bond lengths (e.g., Rh–P distances ~2.28–2.35 Å) .
  • Magnetic susceptibility : Confirms oxidation states in paramagnetic complexes (e.g., Fe(II) vs. Fe(III)) .
  • Cyclic voltammetry : Probes redox activity of metal centers (e.g., Rh(I)/Rh(III) transitions) .

How do computational studies inform ligand design for specific metal centers?

Q. Advanced

  • DFT optimization : Predicts preferred coordination modes (e.g., bidentate vs. monodentate binding) .
  • MO analysis : Identifies frontier orbitals involved in substrate activation (e.g., dπ*-phosphine σ* interactions) .
  • Docking simulations : Screen ligand-substrate interactions to prioritize synthetic targets .

How does this ligand compare to DIPAMP in asymmetric catalysis?

Q. Basic

  • Steric profile : DIPAMP (methoxy substituents) has smaller cone angles, favoring less hindered substrates .
  • Electronic effects : Isopropyl groups in this ligand enhance electron donation, potentially increasing catalyst longevity .
  • Scope : DIPAMP excels in α-dehydroamino acid hydrogenation, while this ligand may suit bulkier ketones .

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